phenyl-Alanine

Description

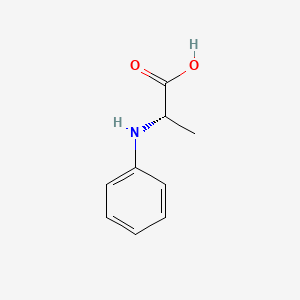

Phenylalanine (C₉H₁₁NO₂) is an essential aromatic amino acid with a benzyl side chain. It exists in two enantiomeric forms: L-phenylalanine (proteinogenic) and D-phenylalanine (non-proteinogenic). As a precursor for tyrosine, dopamine, and epinephrine, it plays critical roles in neurotransmitter synthesis and protein architecture . Impaired metabolism of phenylalanine due to phenylalanine hydroxylase deficiency leads to phenylketonuria (PKU), a genetic disorder characterized by neurotoxic phenylalanine accumulation .

Properties

IUPAC Name |

(2S)-2-anilinopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKAVQKJQBISOL-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355877 | |

| Record name | phenyl-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-61-3 | |

| Record name | N-Phenyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | phenyl-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylalanine can be synthesized through several methods. One of the earliest synthetic routes involves the reaction of phenylacetaldehyde with hydrogen cyanide and ammonia . Another method includes the enzymatic hydrolysis of benzylhydantoins or the microbial degradation of DL-phenylalanine .

Industrial Production Methods

The most commercially successful method for producing phenylalanine is through microbial fermentation. This involves the use of bacterial strains that overproduce phenylalanine. The fermentation process is optimized to maximize yield and purity .

Chemical Reactions Analysis

Hydroxylation to Tyrosine

One of the most significant reactions involving phenylalanine is its hydroxylation to form tyrosine, catalyzed by the enzyme phenylalanine hydroxylase. This reaction requires tetrahydrobiopterin as a cofactor and involves the following transformation:

This reaction is crucial for the metabolism of phenylalanine in humans and is often impaired in conditions such as phenylketonuria (PKU) due to deficiencies in phenylalanine hydroxylase .

Transamination Reactions

Phenylalanine can undergo transamination reactions where it reacts with α-ketoglutarate to form phenylpyruvate and glutamate. This reaction is facilitated by various transaminases:

This pathway is significant in amino acid metabolism and can influence the levels of neurotransmitters in the brain .

N-Acetylation Reaction

Phenylalanine can also undergo N-acetylation, which modifies its amino group. This reaction can be monitored using nuclear magnetic resonance (NMR) spectroscopy:

The N-acetylation process has been studied extensively for its applications in drug formulation and metabolic studies .

Deamination Reactions

Deamination of phenylalanine can occur under certain conditions, leading to the formation of phenylacetaldehyde or other metabolites. This process can be catalyzed by specific enzymes:

Such reactions are important in understanding the metabolic pathways involving phenylalanine and its derivatives .

Phenylalanine Metabolism

The metabolism of phenylalanine involves several key enzymatic steps that facilitate its conversion into other important compounds:

| Enzyme | Reaction |

|---|---|

| Phenylalanine Hydroxylase | L-Phenylalanine → L-Tyrosine |

| Transaminases | L-Phenylalanine + α-Ketoglutarate → Phenylpyruvate + Glutamate |

| Phenylacetaldehyde Dehydrogenase | Phenylacetaldehyde → Phenylethanoic acid |

These pathways are essential for maintaining amino acid balance and neurotransmitter synthesis in the body .

Scientific Research Applications

Biological Functions and Metabolism

Phenylalanine is crucial for protein synthesis and the production of other important molecules such as tyrosine, dopamine, norepinephrine, and epinephrine. The metabolism of phenylalanine involves its conversion to tyrosine through the action of the enzyme phenylalanine hydroxylase. This pathway is vital for maintaining neurotransmitter levels that influence mood and cognitive functions .

Medical Applications

2.1. Treatment of Phenylketonuria (PKU)

Phenylketonuria is a genetic disorder characterized by the inability to metabolize phenylalanine due to a deficiency in phenylalanine hydroxylase. Management involves dietary restrictions to limit phenylalanine intake and supplementation with tyrosine . Research has shown that monitoring phenylalanine levels can help assess treatment efficacy in PKU patients .

2.2. Neurological Disorders

Phenylalanine has been studied for its potential therapeutic effects in neurological disorders such as depression and Parkinson's disease. Some studies suggest that L-phenylalanine supplementation may alleviate depressive symptoms by increasing dopamine levels . Additionally, there is preliminary evidence indicating that it might support treatment strategies for Parkinson's disease, although further research is needed .

2.3. Pain Management

D-phenylalanine has been investigated for its analgesic properties, particularly in chronic pain management. Some older studies indicated potential benefits in pain relief; however, results have been mixed .

Nutritional Applications

Phenylalanine is found in various protein-rich foods such as meat, fish, eggs, dairy products, nuts, and soy products. Its role as a precursor for neurotransmitters makes it essential for mental health and cognitive function .

Biotechnology and Research Applications

4.1. Tracer Studies

Stable isotope-labeled phenylalanine has been utilized in tracer studies to investigate amino acid absorption and metabolism in livestock and humans. These studies help elucidate metabolic pathways and assess dietary protein quality .

4.2. Chromatography Techniques

Phenylalanine derivatives are employed in chromatography for protein purification processes. For instance, phenyl sepharose columns are used to separate proteins based on their hydrophobic interactions, which is critical in biopharmaceutical development .

Case Studies

Mechanism of Action

Phenylalanine exerts its effects by being a precursor to several important molecules. It is converted into tyrosine, which is then used to synthesize neurotransmitters like dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in mood regulation, alertness, and the fight-or-flight response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenylalanine derivatives are engineered for diverse applications, including drug development, biocatalysis, and metabolic studies. Key structural analogs and their properties are compared below:

Table 1: Structural and Functional Comparison of Phenylalanine Analogs

Antimalarial Activity

Substitution of polar residues (e.g., lysine) with phenylalanine in tetrapeptides significantly enhances antimalarial efficacy. For example, compound 4 (N-terminal phenylalanine) showed an IC₅₀ of 3.31 μM, threefold lower than lysine-containing analogs . The hydrophobic phenylalanine side chain likely improves membrane permeability or target binding.

Antiviral Agent Design

Hydrophobic interactions between phenylalanine analogs and viral protein pockets are critical. In azaindole-based antivirals, H-p-Phenyl-phenylalanine engages in π-stacking with Phe323/Phe404 residues in the PB2 subunit of influenza polymerase, improving binding affinity .

Biocatalysis

Engineered phenylalanine aminomutase (PAM) and ammonia lyase (PAL) enzymes resolve racemic β-phenylalanine mixtures. For instance, a PAM mutant converts D-β-phenylalanine to L-phenylalanine enantioselectively, enabling large-scale synthesis of chiral intermediates .

Metabolic Regulation

Condensed tannins (CTs) inhibit carboxypeptidase activity during silage aerobic exposure, reducing phenylalanine degradation. CT-treated silage showed downregulated phenylalanine levels, highlighting its role in nitrogen metabolism .

Pharmacological and Clinical Relevance

- PKU Management : PKU patients require lifelong phenylalanine-restricted diets to prevent neurotoxicity. Dihydropteridine reductase (DHPR) deficiency, a rare form of hyperphenylalaninemia, necessitates tetrahydrobiopterin (BH₄) supplementation alongside dietary control .

- Enantiomeric Specificity : D-Phenylalanine is utilized in chiral resolution techniques. A dioxaphosphorinane-mediated method achieved 84% yield of enantiopure (+)-phenylalanine ([α]₅₇₈ = +34.2) .

Biological Activity

Phenylalanine is an essential aromatic amino acid that plays a crucial role in various biological processes, including protein synthesis, neurotransmitter production, and metabolic pathways. This article explores the biological activity of phenylalanine, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Phenylalanine is primarily involved in the synthesis of proteins and neurotransmitters. It is a precursor to tyrosine, which subsequently leads to the production of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. The metabolism of phenylalanine occurs via several pathways:

- Conversion to Tyrosine : Phenylalanine is hydroxylated by phenylalanine hydroxylase to form tyrosine.

- Production of Neurotransmitters : Tyrosine is further converted into dopamine, which can be transformed into norepinephrine and epinephrine.

2. Biological Activity and Therapeutic Applications

Phenylalanine exhibits various biological activities, including:

- Antimicrobial Properties : Recent studies have shown that phenylalanine derivatives enhance the antimicrobial activity of peptides. For instance, the introduction of L-phenylalanine into the antimicrobial peptide protonectin significantly increased its selectivity against Gram-positive bacteria while reducing its efficacy against Gram-negative bacteria .

- Antioxidant Activity : Phenylalanine has been implicated in antioxidant defense mechanisms. Its metabolites can scavenge free radicals, thus contributing to cellular protection against oxidative stress.

- Role in Drug Delivery : Research has highlighted the potential of phenylalanine analogs in enhancing drug delivery across the blood-brain barrier (BBB) via L-type amino acid transporter 1 (LAT1). For example, 2-iodo-L-phenylalanine showed improved LAT1 affinity and selectivity compared to standard phenylalanine .

3.1 Phenylalanine Analog Studies

A study evaluated various phenylalanine analogs for their LAT1 selectivity and transport characteristics. The findings indicated that certain analogs could serve as effective substrates for LAT1, potentially improving drug delivery systems targeting brain tumors . The study provided quantitative analyses of transport kinetics, with key parameters summarized in Table 1.

| Compound | LAT1 Affinity () | LAT2 Affinity () | Selectivity Ratio (LAT1/LAT2) |

|---|---|---|---|

| L-Phenylalanine | 0.5 mM | 5 mM | 10 |

| 2-Iodo-L-Phenylalanine | 0.2 mM | 2 mM | 10 |

| α-Methyl-Phe | 0.4 mM | 4 mM | 10 |

3.2 Antimicrobial Peptide Development

The introduction of L-phenylalanine into antimicrobial peptides has shown promise in enhancing selective antibacterial activity. A derivative named phe-Prt demonstrated significant antibacterial effects against specific Gram-positive bacteria while showing reduced activity against Gram-negative strains unless treated with EDTA . This selective activity suggests potential applications in designing targeted antimicrobial therapies.

4. Conclusion

Phenylalanine plays a multifaceted role in biological systems, influencing protein synthesis, neurotransmitter production, and exhibiting antimicrobial properties. Ongoing research into its analogs and derivatives continues to uncover new therapeutic potentials, particularly in drug delivery mechanisms and antimicrobial development.

Q & A

Q. Q1. What are the standard methodologies for quantifying phenylalanine in biological samples, and how are they validated?

Answer: Common techniques include high-performance liquid chromatography (HPLC) with UV detection, mass spectrometry (LC-MS/MS), and enzymatic assays. Validation requires calibration curves using certified reference materials, spike-recovery tests (80–120% acceptable range), and inter-laboratory reproducibility assessments. For serum/plasma analysis, molar fraction calculations (e.g., Phe/Total Amino Acids ratio) must account for matrix effects . Method validation should follow ICH guidelines, including limits of detection (LOD) and quantification (LOQ) determination .

Q. Q2. How do researchers control confounding variables in phenylalanine metabolism studies?

Answer: Variables such as dietary intake, genetic polymorphisms (e.g., phenylketonuria mutations), and circadian rhythms are controlled through:

- Dietary standardization: Pre-study fasting or controlled phenylalanine diets.

- Genetic screening: PCR-based detection of PAH gene variants.

- Time-series sampling: Consistent timing of biological sample collection.

Statistical adjustments (e.g., ANCOVA) are applied post hoc to account for residual variability .

Q. Q3. What ethical considerations are critical when designing phenylalanine trials involving human subjects?

Answer: Protocols must include:

- Informed consent detailing risks of phenylalanine loading tests (e.g., neurotoxicity in PKU patients).

- Ethical approval for vulnerable populations (e.g., pediatric cohorts).

- Data anonymization, especially for genetic studies.

- Compliance with GDPR or HIPAA for data storage .

Advanced Research Questions

Q. Q4. How can contradictory findings in phenylalanine’s role in neurotransmitter synthesis be resolved?

Answer: Contradictions (e.g., phenylalanine’s dual role in dopamine synthesis vs. neurotoxicity) require:

- Systematic reviews to identify bias in preclinical models (e.g., rodent vs. human blood-brain barrier permeability).

- Dose-response analyses to differentiate therapeutic and toxic thresholds.

- Multi-omics integration: Correlating phenylalanine levels with transcriptomic (TYR hydroxylase expression) and metabolomic (dopamine metabolites) datasets .

Q. Q5. What advanced statistical frameworks are suitable for analyzing non-linear relationships in phenylalanine kinetics?

Answer: Non-linear mixed-effects modeling (NONMEM) or Bayesian hierarchical models are preferred for:

Q. Q6. How can researchers optimize phenylalanine detection in complex matrices (e.g., cerebrospinal fluid)?

Answer: Challenges include low analyte concentration and matrix interference. Solutions involve:

Q. Q7. What interdisciplinary approaches are used to study phenylalanine’s role in metabolic disorders?

Answer: Integrative strategies include:

Q. Q8. How should researchers address discrepancies between in vitro and in vivo phenylalanine toxicity studies?

Answer: Discrepancies arise from oversimplified in vitro models. Mitigation involves:

- 3D cell cultures: Mimicking in vivo tissue architecture (e.g., liver spheroids for PAH activity assays).

- Microphysiological systems: Organs-on-chips with dynamic nutrient perfusion.

- Cross-species validation: Comparing rodent, primate, and human data .

Methodological Frameworks

Q. Table 1: Key Methodological Considerations in Phenylalanine Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.